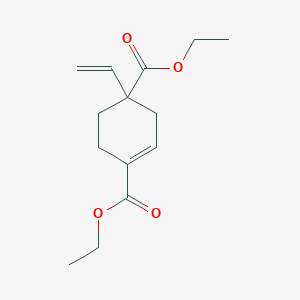
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethenyl and diethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate typically involves the reaction of cyclohexene derivatives with ethenyl and diethyl ester groups under controlled conditions. One common method includes the use of diethyl malonate and cyclohexene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a series of steps including alkylation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include diacids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release active intermediates that participate in further chemical transformations.
相似化合物的比较
Similar Compounds
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Similar in structure but with a quinoline ring instead of a cyclohexene ring.
Dimethyl cyclohexane-1,4-dicarboxylate: Similar ester groups but lacks the ethenyl substitution.
属性
CAS 编号 |
58683-54-8 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
diethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-4-14(13(16)18-6-3)9-7-11(8-10-14)12(15)17-5-2/h4,7H,1,5-6,8-10H2,2-3H3 |
InChI 键 |
ZVPSBJRLPNIGMU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CCC(CC1)(C=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
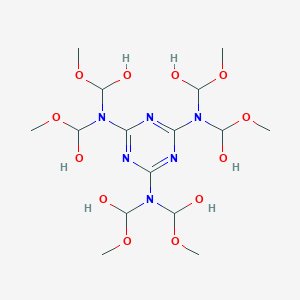
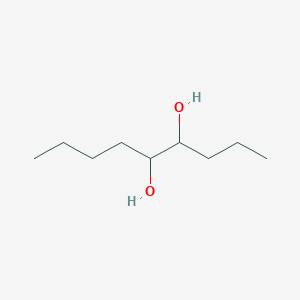
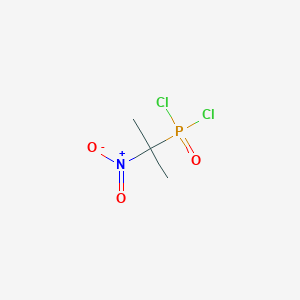
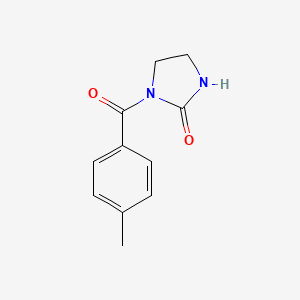


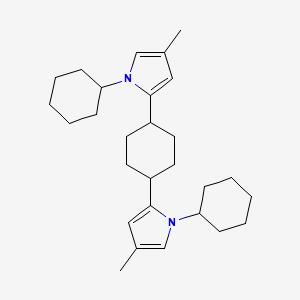
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
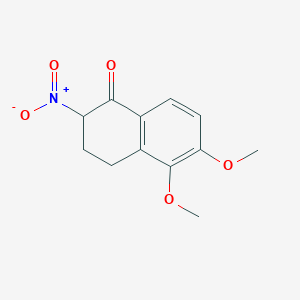
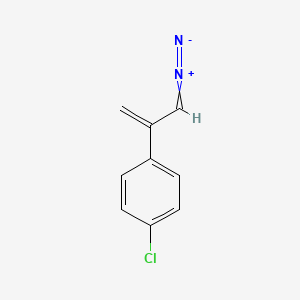
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
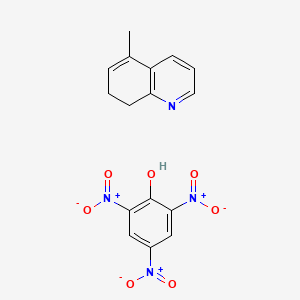
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
